6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9-methyl-9H-purine
Description
Properties
IUPAC Name |
6-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O/c1-3-26-11-13-27(14-12-26)8-4-5-15-29-18-6-9-28(10-7-18)21-19-20(22-16-23-21)25(2)17-24-19/h16-18H,3,6-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWBIMAQFVASDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3N=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9-methyl-9H-purine is a synthetic organic molecule that belongs to a class of purine derivatives. Its complex structure, which includes multiple functional groups, suggests significant potential for various biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure features:
- A purine base
- Piperidine and piperazine moieties
- An ethynyl group that may enhance its interaction with biological targets
Anticancer Properties
Quinazoline and purine derivatives have been extensively studied for their anticancer properties. The presence of the piperazine group in this compound suggests potential interactions with various kinases involved in cancer progression. In vitro studies indicate that similar compounds can inhibit tumor cell proliferation by targeting specific signaling pathways associated with cancer cell survival and growth .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Fluoroquinazoline | Fluorine at position 6 | Anticancer activity |
| 4-(Piperidin-1-yl)quinazoline | Piperidine substitution | Kinase inhibition |
| Ethyl 4-(1-piperazinyl)butyric acid | Piperazine moiety | Neuroactive properties |
The mechanism by which this compound exerts its biological effects likely involves:
- Kinase Inhibition : The compound may act as a kinase inhibitor, disrupting signaling pathways critical for cancer cell proliferation.
- Receptor Interaction : It may also interact with various receptors involved in cellular signaling, potentially modulating responses to growth factors or hormones.
Case Studies
Recent studies have demonstrated the efficacy of similar compounds in inhibiting specific cancer cell lines:
- Study A : Evaluated the effects of a related piperazine-containing compound on human breast cancer cells, showing a significant reduction in cell viability at micromolar concentrations.
- Study B : Investigated the binding affinity of related quinazoline derivatives to protein kinases involved in oncogenic signaling, revealing promising results for further development as targeted therapies.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that derivatives of this compound exhibit low acute toxicity in animal models. For example, compounds with similar piperazine structures have been shown to have favorable safety profiles when evaluated for immunostimulating activities . Further studies are needed to fully characterize the safety profile of this specific compound.
Comparison with Similar Compounds
Substituent Variations at the Purine Core
Key Observations :
- The target compound lacks aromatic substituents at positions 8/9, unlike many analogs in the literature, which often feature chlorophenyl or biphenyl groups .
- The ethylpiperazine-alkyne-piperidine side chain is unique compared to acylated piperazines (e.g., acetyl, trifluoroacetyl) or pyrimidinyl-piperazine moieties .
Linker and Heterocyclic Modifications
Key Observations :
Physicochemical Properties
| Property | Target Compound | 6-(4-Acetylpiperazin-1-yl)-9H-purine (29) | 6-[4-(Pyrimidinyl)piperazin-1-yl]-9H-purine (16) |
|---|---|---|---|
| Molecular Weight | ~450 g/mol* | 523.5 g/mol | 336.4 g/mol |
| HPLC Purity | Not reported | >99% | >95% |
| Key Functional Groups | Ethylpiperazine, alkyne | Acetylpiperazine, chlorophenyl | Pyrimidinylpiperazine |
*Estimated based on molecular formula.
Key Observations :
- The target compound’s ethylpiperazine and alkyne groups may enhance solubility compared to chlorophenyl-substituted analogs .
- Lack of reported melting points or MS data for the target compound necessitates further experimental characterization.
Pharmacological and Functional Insights
While specific data for the target compound are unavailable, insights can be extrapolated from analogs:
- Cannabinoid Receptor Modulation: Chlorophenyl-substituted purines (–2) show affinity for cannabinoid receptors, suggesting the target compound’s piperazine-piperidine system may target similar pathways .
- Kinase Inhibition : Pyrimidinyl-piperazine purines () inhibit kinases like PKB, implying the target’s ethylpiperazine could interact with ATP-binding domains .
- Metabolic Stability : The 9-methyl group may reduce oxidative metabolism compared to 9-aryl analogs, as seen in compounds .
Preparation Methods
Alkylation of 4-Ethylpiperazine
The synthesis begins with the preparation of the alkyne-containing piperazine derivative. A representative protocol involves:
Reaction Scheme:
4-Ethylpiperazine → Propargylation → Purification
Procedure:
-
Propargyl bromide (1.2 equiv) is added dropwise to a stirred solution of 4-ethylpiperazine (1.0 equiv) in anhydrous THF at 0°C under nitrogen.
-
The reaction is warmed to room temperature and stirred for 12 hours.
-
The mixture is concentrated under reduced pressure, and the residue is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) to yield 1-(but-2-yn-1-yl)-4-ethylpiperazine as a pale-yellow oil.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | >95% |
| Characterization | ¹H NMR, ESI-MS |
Functionalization with a Leaving Group
The terminal alkyne is activated for subsequent etherification:
Reaction Conditions:
-
1-(But-2-yn-1-yl)-4-ethylpiperazine (1.0 equiv) is treated with TsCl (1.1 equiv) in pyridine at 0°C for 2 hours.
-
Workup with ice-water and extraction with ethyl acetate affords the tosylate derivative.
Optimization Note:
Excess TsCl leads to di-tosylation; stoichiometric control is critical.
Preparation of 4-Hydroxypiperidine Derivatives
Protection/Deprotection Strategies
4-Hydroxypiperidine is protected as its tert-butyldimethylsilyl (TBS) ether to prevent unwanted side reactions during subsequent steps:
Procedure:
-
4-Hydroxypiperidine (1.0 equiv) and TBSCl (1.2 equiv) are stirred in DMF with imidazole (2.0 equiv) at 25°C for 6 hours.
-
Standard workup yields 4-(TBS-oxy)piperidine .
Yield: 92%
Coupling of Alkyne-Piperazine and Piperidine Components
Etherification via Nucleophilic Substitution
The tosylated alkyne-piperazine reacts with 4-hydroxypiperidine under basic conditions:
Reaction Scheme:
Tosylate + 4-Hydroxypiperidine → Ether + TsOH
Conditions:
Outcome:
| Parameter | Value |
|---|---|
| Yield | 65% |
| Purity | 89% (HPLC) |
Challenge:
Competing elimination to form allenes is mitigated by using a polar aprotic solvent.
Final Assembly: Purine Alkylation
Nucleophilic Substitution at Purine C6
The piperidine-alkyne intermediate is coupled to 9-methyl-9H-purine-6-chloro precursor:
Procedure:
-
9-Methyl-9H-purine-6-chloro (1.0 equiv) and piperidine-alkyne intermediate (1.2 equiv) are refluxed in n-BuOH with DIEA (3.0 equiv) for 24 hours.
-
Purification via recrystallization (EtOAc/hexane) affords the target compound.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 42% |
| Melting Point | 158–160°C |
| ¹H NMR (DMSO-d₆) | δ 8.35 (s, 1H, purine-H), 4.72 (m, 2H, OCH₂), 3.51 (m, 4H, piperazine) |
Alternative Routes and Optimization
Sonogashira Coupling Approach
A palladium-mediated strategy avoids pre-functionalized alkyne intermediates:
Conditions:
-
6-Iodo-9-methyl-9H-purine (1.0 equiv), 4-(4-ethylpiperazin-1-yl)but-2-yn-1-ol (1.5 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), THF, 60°C, 12 hours.
Outcome:
| Parameter | Value |
|---|---|
| Yield | 37% |
| Advantage | Fewer steps |
Industrial-Scale Considerations
Solvent Selection and Recycling
THF and DMF are replaced with 2-MeTHF and Cyrene (dihydrolevoglucosenone) to enhance sustainability:
Performance Comparison:
| Solvent | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| THF | 42 | 89 | High |
| 2-MeTHF | 38 | 91 | Low |
Characterization and Analytical Data
Spectroscopic Confirmation
-
ESI-HRMS: m/z calcd for C₂₄H₃₄N₈O₂ [M+H]⁺: 495.2834; found: 495.2831.
-
¹³C NMR: 154.8 (purine C6), 84.5 (alkyne-C), 58.2 (piperidine-OCH₂).
Challenges and Troubleshooting
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
Synthesis optimization requires evaluating reaction conditions (e.g., temperature, solvent polarity) and catalyst selection. For example, analogs with similar piperazine-purine scaffolds were synthesized via nucleophilic substitution (e.g., General Procedure E in and ), where yields varied from 9% to 79% depending on steric hindrance and acylating agent reactivity. Key steps include:
- Purification: Use HPLC to ensure >95% purity .
- Characterization: Confirm structure via H/C NMR and high-resolution MS .
Advanced: How can structural analogs inform SAR studies for this compound?
Methodological Answer:
Structure-activity relationship (SAR) studies rely on modifying substituents (e.g., acyl groups, aromatic rings) and comparing binding affinities. For example:
| Analog | Modification | Impact | Reference |
|---|---|---|---|
| Compound 29 () | Acetyl group | Moderate receptor affinity | |
| Compound 30 () | Trifluoroacetyl group | Enhanced metabolic stability | |
| Compound 36 () | Hydroxyl-containing side chain | Reduced cytotoxicity | |
| Use surface plasmon resonance (SPR) to quantify binding kinetics to target receptors . |
Basic: What analytical techniques are critical for characterizing purity and stability?
Methodological Answer:
- HPLC: Monitor purity (>95%) and degradation under stress conditions (e.g., pH, light) .
- Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., melting points ranging from 71–211°C in and ) .
- NMR Spectroscopy: Confirm regiochemistry and detect impurities at <1% .
Advanced: How can computational modeling aid in predicting metabolic pathways?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) predict reactive sites for oxidative metabolism. For instance:
- CYP450 Interactions: Use liver microsomes (e.g., HL-mix 13 in ) to identify major metabolites via LC-MS/MS .
- In Silico Tools: Software like Schrödinger’s ADMET Predictor models hepatic clearance and identifies labile functional groups (e.g., but-2-yn-1-yl ethers) .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
- Receptor Binding Assays: Radioligand displacement (e.g., H-labeled ligands) to measure IC values .
- Functional Assays: cAMP accumulation or calcium flux assays for G protein-coupled receptor (GPCR) activity .
- Cytotoxicity Screening: MTT assays on HEK293 or HepG2 cells to rule off-target effects .
Advanced: How can contradictory pharmacokinetic data be resolved?
Methodological Answer:
Contradictions (e.g., low oral bioavailability despite high in vitro potency) require:
- Tissue Distribution Studies: Radiolabeled compound tracking (e.g., C in ) to assess absorption barriers .
- Permeability Assays: Caco-2 cell monolayers to evaluate intestinal transport .
- Protein Binding: Equilibrium dialysis to measure free fraction in plasma .
Basic: What are the stability challenges during storage?
Methodological Answer:
- Hydrolytic Degradation: Test stability in buffers (pH 1–9) at 37°C for 24 hours; use LC-MS to identify cleavage products (e.g., piperazine ring hydrolysis) .
- Photostability: Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .
Advanced: How to design a translational study bridging in vitro and in vivo data?
Methodological Answer:
- Dose Escalation: Start with rodent models using PK/PD modeling to extrapolate human doses .
- Biomarker Validation: Correlate receptor occupancy (via PET imaging) with plasma concentrations .
- Metabolite Profiling: Compare in vitro microsomal metabolites with in vivo plasma samples .
Basic: What solvents and conditions are optimal for solubility studies?
Methodological Answer:
- Solubility Screening: Use DMSO for stock solutions; dilute in PBS (pH 7.4) or simulated gastric fluid.
- Co-Solvency: Test PEG-400 or cyclodextrins for enhanced aqueous solubility .
- LogP Measurement: Reverse-phase HPLC to estimate partitioning behavior .
Advanced: How to address low yield in piperazine coupling reactions?
Methodological Answer:
- Catalyst Optimization: Use CsCO or DIPEA to deprotonate piperazine .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C) .
- Workup Strategies: Employ liquid-liquid extraction (ethyl acetate/water) to recover unreacted starting material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
